Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate
Description
Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a benzo[d]thiazole derivative featuring a methyl ester at position 6 and a 3-butoxybenzamido substituent at position 2. Its synthesis likely involves coupling reactions between 2-aminobenzo[d]thiazole-6-carboxylate precursors and 3-butoxybenzoyl chloride, as inferred from analogous procedures in and . The compound’s structure combines lipophilic (3-butoxy group) and polar (ester and amide) moieties, making it a candidate for pharmaceutical applications, particularly in antimicrobial or enzyme inhibition studies .
Properties
IUPAC Name |
methyl 2-[(3-butoxybenzoyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S/c1-3-4-10-26-15-7-5-6-13(11-15)18(23)22-20-21-16-9-8-14(19(24)25-2)12-17(16)27-20/h5-9,11-12H,3-4,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPXERBZNKLZAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:
Formation of the Benzothiazole Ring: The initial step often involves the cyclization of a precursor molecule containing both sulfur and nitrogen atoms to form the benzothiazole ring.
Amidation Reaction: The benzothiazole ring is then subjected to an amidation reaction with 3-butoxybenzoic acid to introduce the butoxybenzamido group.
Esterification: Finally, the carboxyl group is esterified using methanol to form the methyl ester.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at various positions on the benzothiazole ring and the butoxybenzamido group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting bacterial or fungal infections.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets within cells. The benzothiazole ring may bind to proteins or enzymes, altering their function and leading to various biological effects. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Substituent Variations at Position 2
The position 2 substituent significantly influences biological activity and physicochemical properties:
- Methyl 2-amino-benzo[d]thiazole-6-carboxylate (): The amino group at position 2 serves as a precursor for further functionalization. Its simpler structure offers higher solubility in polar solvents compared to the bulkier 3-butoxybenzamido derivative.
- Methyl 4-(benzyloxy)-2-(methylamino)benzo[d]thiazole-6-carboxylate (): A methylamino group at position 2 and benzyloxy at position 4 enhance antibacterial activity against Acinetobacter baumannii (MIC = 2 µg/mL), attributed to improved DNA gyrase binding .
Ester Group Variations
The ester group at position 6 modulates metabolic stability and lipophilicity:
- Ethyl 2-amino-benzo[d]thiazole-6-carboxylate (): Ethyl esters generally exhibit slower hydrolysis rates than methyl esters, extending plasma half-life in vivo.
- Methyl 2-chlorobenzo[d]thiazole-6-carboxylate (): The electron-withdrawing chlorine atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions.
Substituent Effects on Position 4/5
- Methyl 4-methoxy-2-(methylamino)benzo[d]thiazole-6-carboxylate (): Methoxy groups enhance electron density on the aromatic ring, stabilizing charge-transfer interactions.
Key Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
Biological Activity
Methyl 2-(3-butoxybenzamido)benzo[d]thiazole-6-carboxylate is a synthetic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzothiazole core, which is characterized by the presence of both sulfur and nitrogen atoms. This unique structure contributes to its biological activity.
- Chemical Formula : C17H18N2O4S
- Molecular Weight : 342.37 g/mol
- CAS Number : 946309-74-6
The mechanism of action of this compound involves interactions with specific molecular targets within cells. The benzothiazole core can bind to various enzymes and receptors, potentially inhibiting their activity and disrupting cellular processes. This leads to various biological effects, including:
- Antimicrobial Effects : The compound exhibits activity against a range of bacteria and fungi.
- Anticancer Activity : It has shown promise in inhibiting tumor cell proliferation in vitro.
Antimicrobial Activity
Research has demonstrated that compounds within the benzothiazole family exhibit significant antimicrobial properties. The minimal inhibitory concentration (MIC) values for this compound against various pathogens are summarized in Table 1.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 30 |
| Candida albicans | 40 |
| Pseudomonas aeruginosa | 60 |
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The results are presented in Table 2.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
Case Studies
- Study on Antimicrobial Properties : A study published in Pharmaceutical Biology highlighted the synthesis and antimicrobial evaluation of benzothiazole derivatives, including this compound. The compound demonstrated potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with significant efficacy against resistant strains .
- Anticancer Research : Another study investigated the anticancer potential of various benzothiazole derivatives, revealing that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity was attributed to its ability to induce apoptosis in tumor cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
